4,4-Difluorocyclohex-2-en-1-one

Descripción general

Descripción

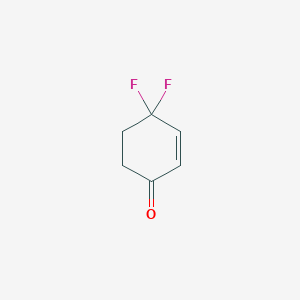

4,4-Difluorocyclohex-2-en-1-one is an organic compound with the molecular formula C6H6F2O It is a fluorinated derivative of cyclohexenone, characterized by the presence of two fluorine atoms at the 4-position of the cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the fluorination of cyclohexenone derivatives. For instance, the reaction of cyclohexenone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluorocyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to fluorinated alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Aplicaciones Científicas De Investigación

4,4-Difluorocyclohex-2-en-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceuticals and fluorinated drugs.

Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4,4-Difluorocyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, influencing its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4,4-Difluorocyclohexanone: A closely related compound with similar fluorination but differing in the position of the double bond.

2-Fluorocyclohexanone: Another fluorinated cyclohexanone derivative with a single fluorine atom.

4,4-Dimethylcyclohexanone: A non-fluorinated analog with methyl groups instead of fluorine atoms.

Uniqueness

4,4-Difluorocyclohex-2-en-1-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

4,4-Difluorocyclohex-2-en-1-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of a cyclohexene ring with a ketone functional group. Its unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated its potential in inhibiting the growth of cancer cells.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic disorders.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia).

Case Study: Anticancer Effects

A study assessed the effects of this compound on human cancer cell lines using the MTT assay to determine cell viability. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Induction of apoptosis via caspase activation |

| HL-60 | 12.7 | Cell cycle arrest at G0/G1 phase |

The compound's mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Antioxidant Activity

In addition to its anticancer effects, this compound demonstrates significant antioxidant activity. In vitro assays showed that it effectively scavenges DPPH and ABTS radicals.

Antioxidant Assay Results

The antioxidant capacity was measured using standard protocols:

| Assay Type | Result (IC50 µg/mL) |

|---|---|

| DPPH | 25.6 |

| ABTS | 20.3 |

These results suggest that the compound may protect cells from oxidative stress, which is often associated with cancer progression .

Enzyme Inhibition Studies

Recent investigations have highlighted the enzyme inhibition potential of this compound. It has been found to inhibit key enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Data

The following table summarizes the inhibition effects on specific enzymes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Amylase | 8.5 | Competitive |

| α-Glucosidase | 6.3 | Non-competitive |

These findings indicate its potential application in managing conditions like diabetes .

Propiedades

IUPAC Name |

4,4-difluorocyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILTSVBMXZACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.